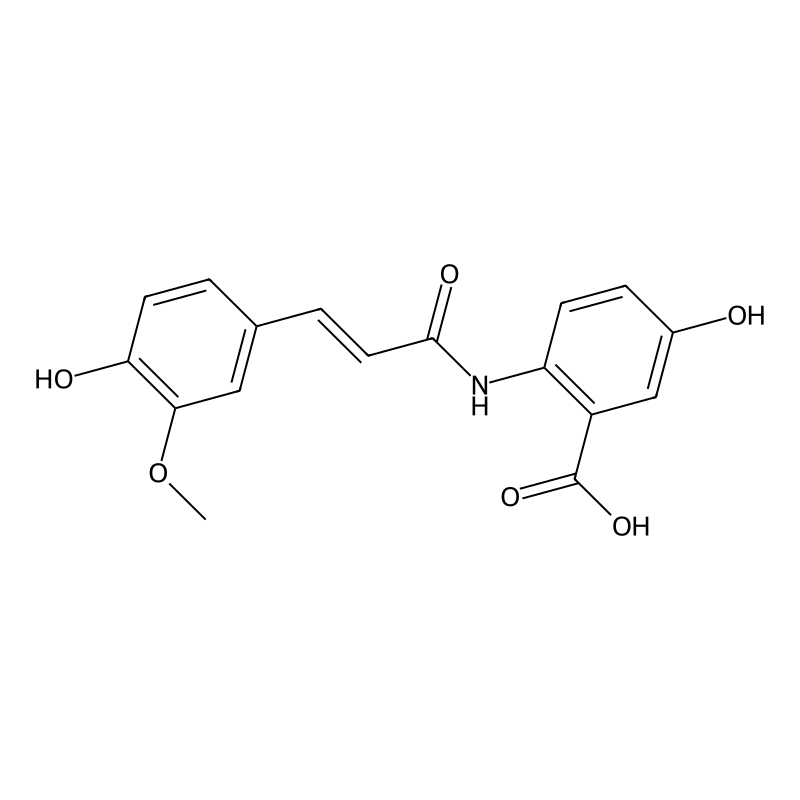

Avenanthramide B

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Antioxidant and Anti-inflammatory Properties:

- Studies suggest that Avn B possesses antioxidant and anti-inflammatory properties [, ]. These properties may be beneficial for various conditions, including cardiovascular disease, skin irritation, and inflammatory bowel disease.

Potential Cardiovascular Benefits:

- Research suggests that Avn B may help regulate blood pressure and improve blood vessel function []. These effects may be due to Avn B's ability to inhibit the activity of certain enzymes involved in inflammation and blood vessel constriction.

Neuroprotective Properties:

- Emerging research suggests that Avn B may have neuroprotective properties [, ]. These properties may be beneficial for cognitive function and may help protect against neurodegenerative diseases.

Availability and Metabolism:

Avenanthramide B is a phenolic compound primarily found in oats, classified as a type of avenanthramide. It is characterized by its structure, which consists of a conjugate of ferulic acid and anthranilic acid. The molecular formula for Avenanthramide B is C₁₇H₁₅N₀₆, and it plays a significant role in the plant's defense mechanisms against pathogens. This compound exhibits notable antioxidant and anti-inflammatory properties, making it a subject of interest in both nutritional and pharmaceutical research .

The stability of Avenanthramide B is influenced by pH and temperature; for instance, it shows sensitivity to higher temperatures at alkaline pH levels .

Avenanthramide B exhibits several biological activities:

- Antioxidant Activity: It effectively scavenges free radicals, thus preventing oxidative stress that can lead to chronic diseases such as cancer and cardiovascular conditions .

- Anti-inflammatory Effects: Avenanthramide B reduces the expression of pro-inflammatory cytokines by inhibiting the nuclear transcription factor kappa B (NF-κB) pathway. This action helps mitigate inflammation associated with various conditions, including skin disorders .

- Antimicrobial Properties: As a phytoalexin, Avenanthramide B is produced in response to pathogen attacks, providing plants with enhanced resistance against infections .

Avenanthramide B can be synthesized both naturally and artificially. In plants, it is biosynthesized through the condensation of ferulic acid with anthranilic acid, often in response to stress or pathogen attack.

Artificial synthesis methods have been developed using chromatographic techniques. For example, Collins (1989) adapted earlier procedures to produce synthetic versions of avenanthramides that match their natural counterparts .

Avenanthramide B has several applications:

- Nutritional Supplements: Due to its antioxidant properties, it is included in dietary supplements aimed at improving health and reducing disease risk.

- Cosmetic Products: Its anti-inflammatory properties make it valuable in skincare formulations designed to soothe irritated skin.

- Pharmaceutical Research: Investigations into its potential therapeutic effects are ongoing, particularly regarding its role in managing inflammatory diseases and cancer prevention .

Research indicates that Avenanthramide B interacts with various biological pathways. It has been shown to modulate inflammatory responses by affecting cytokine production and influencing cellular signaling pathways like NF-κB. These interactions highlight its potential as a therapeutic agent for inflammatory conditions . Furthermore, studies have explored its synergistic effects when combined with other antioxidants or anti-inflammatory compounds.

Avenanthramide B belongs to a broader class of avenanthramides that share structural similarities but differ in their specific chemical groups attached to the core structure. Here are some similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Avenanthramide A | Contains caffeic acid instead of ferulic acid | Exhibits strong antioxidant activity |

| Avenanthramide C | Has additional hydroxyl groups | Higher antioxidant capacity compared to A and B |

| Ferulic Acid | Simple phenolic structure without anthranilic acid | Widely studied for its own health benefits |

| Caffeic Acid | Contains a hydroxyl group on the aromatic ring | Known for its potent antioxidant properties |

Avenanthramide B's uniqueness lies in its specific combination of ferulic acid and anthranilic acid, which imparts distinct biological activities not fully replicated by other avenanthramides or phenolic compounds .

Enzymatic Condensation Mechanisms in Oat Plants

The biosynthesis of Avenanthramide B represents a sophisticated enzymatic cascade that fundamentally differs from the direct condensation mechanisms observed in other avenanthramides. Unlike Avenanthramide A and Avenanthramide C, which are synthesized through direct condensation reactions catalyzed by hydroxycinnamoyl-coenzyme A:hydroxyanthranilate N-hydroxycinnamoyl transferase enzymes, Avenanthramide B is produced via a two-step methylation process [1] [2].

The primary enzymatic mechanism involves caffeoyl-coenzyme A O-methyltransferase, which catalyzes the methylation of Avenanthramide C at the 3-hydroxyl position of the aroyl group. This CCoAOMT enzyme belongs to the smaller class of plant O-methyltransferases, with a molecular weight of approximately 27 kilodaltons and comprising 256 amino acids [1]. The enzyme demonstrates remarkable substrate specificity, exhibiting the highest catalytic efficiency toward Avenanthramide C with a Michaelis constant of 167.0 μM and maximum velocity of 514.4 nmol/μg/min, resulting in a catalytic efficiency ratio of 3.08 [1].

The enzymatic condensation mechanism requires S-adenosyl-L-methionine as the methyl donor and operates through a nucleophilic substitution mechanism. The enzyme contains two highly conserved motifs characteristic of the BAHD acyltransferase superfamily: the HXXXDG motif located in the central region and the DFGWG motif near the C-terminus [1] [3]. Site-directed mutagenesis studies have confirmed that lysine 174 and aspartic acid 246 are essential for catalytic activity, as mutations of these residues to alanine completely abolish enzyme function [1].

The substrate recognition mechanism involves a loop structure between amino acids 191-207 that interacts with domain II of the enzyme. This region demonstrates flexibility that allows accommodation of the Avenanthramide C substrate while maintaining specificity. The CCoAOMT enzyme shows significantly lower activity toward alternative substrates, with catalytic efficiencies of 0.70 and 0.31 for caffeoyl-coenzyme A and caffeic acid, respectively [1].

Stress-Induced Biosynthesis: Phytoalexin Production

Avenanthramide B functions as a phytoalexin in oat plants, with its biosynthesis dramatically upregulated in response to various biotic and abiotic stress conditions. The stress-induced production follows a temporal pattern characterized by three distinct cellular phases that occur sequentially during the defense response [4].

Phase 0 represents the normal cellular state before metabolic or morphological changes, characterized by abundant NAD(P)H content in mesophyll cells. Phase 1 initiates within 24-36 hours of elicitor treatment and involves rapid NAD(P)H oxidation and marked chloroplast movement, representing the early stage of avenanthramide biosynthesis. Phase 2, occurring 48-72 hours post-treatment, represents the period of maximum avenanthramide accumulation, coinciding with chloroplast degradation [4].

| Stress Type | Time to Peak (hours) | Fold Increase | Primary Location | Metabolic Phase |

|---|---|---|---|---|

| BTH treatment | 48 | 8-10x | Leaves | Phase 1-2 |

| Crown rust infection | 36-48 | 5-25x | Leaves | Phase 1-2 |

| Chitin elicitor | 24-36 | 3-8x | Mesophyll cells | Phase 1-2 |

| Heavy metal stress | 48-72 | 2-5x | Leaves, roots | Phase 0-1 |

| Pathogen attack | 24-48 | 10-20x | Infection sites | Phase 1-2 |

The induction of Avenanthramide B biosynthesis appears to be localized primarily within chloroplasts, as fluorescence signals originating from avenanthramides are specifically detected in these organelles [4]. This subcellular localization suggests that the stress-induced biosynthetic machinery is compartmentalized within chloroplasts, potentially providing a rapid response mechanism to oxidative stress.

Individual mesophyll cells exhibit differential susceptibility to elicitor treatment, suggesting that cellular heterogeneity influences the magnitude and timing of the stress response. This variability may contribute to the overall robustness of the plant defense system by ensuring that some cells maintain normal metabolic function while others redirect resources toward phytoalexin production [4].

Genetic Regulation of Avenanthramide B Synthesis

The genetic regulation of Avenanthramide B synthesis involves a complex network of genes encoding enzymes in the phenylpropanoid pathway and specific methyltransferase activities. The primary genes involved in this biosynthetic cascade include the caffeoyl-coenzyme A O-methyltransferase gene, multiple hydroxycinnamoyl-coenzyme A:hydroxyanthranilate N-hydroxycinnamoyl transferase genes, and 4-coumarate-coenzyme A ligase genes [1] [6].

| Gene | Gene ID | Protein Size (kDa) | Tissue Expression | Stress Induction | Function |

|---|---|---|---|---|---|

| CCoAOMT | MK577959 | ~27 | Leaves, stems, grain | BTH, pathogen attack | Methylates Avn-C to Avn-B |

| HHT1 | Previously identified | ~50 | Leaves, stems, grain | BTH, pathogen attack | Synthesizes Avn-A and Avn-C |

| HHT4-6 | MH397064-66 | ~50 | Leaves, stems, grain | BTH, pathogen attack | Synthesizes Avn-A and Avn-C |

| 4CL1 | MH397063 | ~58 | Developing seeds | Constitutive | Activates hydroxycinnamic acids |

| 4CL2 | Not fully characterized | ~58 | Developing seeds | Constitutive | Activates hydroxycinnamic acids |

The CCoAOMT gene demonstrates tissue-specific expression patterns with constitutive expression in grain endosperm and scutellum, and inducible expression in leaves and other vegetative tissues [6]. The gene exhibits a 25-fold increase in expression from seed to seedling stages, indicating developmental regulation of the biosynthetic capacity [7].

Gene expression analysis reveals that HHT mRNA upregulation serves as a sensitive indicator of avenanthramide biosynthetic activity, with relative expression ratios reaching eight-fold increases in response to benzothiadiazole treatment [6]. However, HHT mRNA upregulation can only be detected in tissues with total avenanthramide levels exceeding several hundred milligrams per kilogram, suggesting that post-transcriptional regulation also plays important roles [6].

The genetic regulation involves both cis-acting regulatory elements and trans-acting factors that respond to stress signals. The promoter regions of avenanthramide biosynthetic genes contain stress-responsive elements that are activated by elicitor treatment and pathogen attack. These regulatory sequences coordinate the temporal and spatial expression of the biosynthetic machinery to ensure efficient phytoalexin production when needed [5].

Tissue-specific regulation ensures that avenanthramide biosynthesis occurs primarily in metabolically active tissues such as leaves, while maintaining lower baseline levels in storage tissues like grain. This pattern suggests that the genetic regulatory network has evolved to balance the energetic costs of secondary metabolite production with the defensive benefits provided by these compounds [6].

Metabolic Engineering Approaches in Heterologous Systems

The development of heterologous production systems for Avenanthramide B represents a significant advancement in biotechnological applications of plant secondary metabolites. Multiple microbial and plant systems have been investigated for their potential to produce avenanthramides through metabolic engineering approaches [8] [9] [10].

Escherichia coli systems have proven most successful for expressing individual enzymes involved in Avenanthramide B biosynthesis. Recombinant expression of oat CCoAOMT, HHT, and 4CL enzymes in E. coli has enabled detailed biochemical characterization and enzyme kinetic studies [1]. The bacterial expression system provides the advantage of rapid protein production and purification, facilitating structure-function relationship studies and enzyme optimization efforts.

| Host System | Target Genes | Production Level | Challenges | Applications | Status |

|---|---|---|---|---|---|

| Escherichia coli | CCoAOMT, HHT, 4CL | Functional enzymes | Substrate availability | Enzyme characterization | Established |

| Saccharomyces cerevisiae | HHT, 4CL pathway | Low-moderate | Pathway balance | Nutraceutical production | Development |

| Nicotiana benthamiana | Full pathway reconstruction | Proof of concept | Transient expression | Pathway validation | Research |

| Arabidopsis thaliana | HHT overexpression | Transgenic lines | Metabolic burden | Plant improvement | Research |

| Oat cell culture | Endogenous enhancement | Enhanced natural production | Scalability | Commercial production | Commercial |

Saccharomyces cerevisiae systems have been developed for producing avenanthramide analogs through expression of plant acyltransferases and methyltransferases [9] [10]. These yeast systems offer advantages in terms of post-translational modifications and cofactor availability, although pathway balancing remains challenging due to competition with endogenous metabolic processes.

The construction of complete biosynthetic pathways in heterologous systems requires careful consideration of enzyme stoichiometry and metabolic flux distribution. Modular approaches have been employed to optimize individual pathway segments before assembling complete biosynthetic cascades [11]. This strategy allows for systematic optimization of each enzymatic step while minimizing metabolic burden on the host organism.

Transient expression systems using Nicotiana benthamiana have provided valuable tools for pathway validation and rapid prototyping of biosynthetic routes [12]. These systems enable researchers to test pathway modifications and enzyme variants without the time investment required for stable transformation, accelerating the development cycle for metabolic engineering projects.

Plant cell culture systems, particularly oat suspension cultures, offer unique advantages for avenanthramide production due to their natural biosynthetic capacity [13]. These systems can be enhanced through elicitor treatment or genetic modification to increase production levels while maintaining the natural product profile. Cell culture approaches also provide opportunities for studying the regulation of avenanthramide biosynthesis under controlled conditions.

The metabolic engineering of avenanthramide biosynthesis faces several technical challenges, including substrate channeling, cofactor availability, and metabolic burden. Successful approaches typically involve balancing pathway enzyme expression levels, optimizing cultivation conditions, and implementing strain improvement strategies to enhance overall production efficiency [14].

Future developments in metabolic engineering are likely to focus on synthetic biology approaches that enable more precise control over biosynthetic pathways. These may include the development of biosensors for pathway intermediates, dynamic regulation systems that respond to cellular conditions, and engineered enzyme variants with improved catalytic properties and substrate specificities [11].

Physical Description

XLogP3

Melting Point

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Dates

Characterization and antioxidant activity of avenanthramides from selected oat lines developed by mutagenesis technique

Oswaldo Hernandez-Hernandez, Gema Pereira-Caro, Gina Borges, Alan Crozier, Olof OlssonPMID: 33158678 DOI: 10.1016/j.foodchem.2020.128408

Abstract

From a mutagenized oat population, produced by ethyl methanesulfonate mutagenesis, hulled grains from 17 lines with elevated avenanthramide (AVN) content were selected and their AVN structures, concentrations and antioxidant potentials were determined by HPLC-MSand HPLC equipped with an on-line ABTS

antioxidant detection system. The data obtained showed qualitative and quantitative differences in the synthesis of AVNs in the different lines, with a total AVN concentration up to 227.5 µg/g oat seed flour in the highest line, compared with 78.2 µg/g seed in the commercial line, SW Belinda. In total, 25 different AVNs were identified with avenanthramide B structures being among the most abundant, and AVN C structures having the highest antioxidant activity. The findings indicate the potential of oat mutagenesis in combination with a high precision biochemical selection method for the generation of stable mutagenized lines with a high concentration of total and/or individual AVNs in the oat seed grain.

Absorption Rates and Mechanisms of Avenanthramides in a Caco-2 Cell Model and Their Antioxidant Activity during Absorption

Chao Chen, Ting Li, Zhengxing Chen, Li Wang, Xiaohu LuoPMID: 32026690 DOI: 10.1021/acs.jafc.9b06576

Abstract

Avenanthramides (AVNs) are a unique kind of polyphenols that were only detected in the oats and have been demonstrated to exhibit strong antioxidant activities but low bioavailability. The purpose of the present research was to evaluate the absorption rates and mechanisms of AVNs (AVN 2c, AVN 2f, and AVN 2p) using a human colon adenocarcinoma cell line (Caco-2) cell model and clarify the influence of the absorption process on the antioxidant capacities of AVNs. Furthermore, the absorption rates and antioxidant activities of ferulic acid and caffeic acid were compared with those of AVNs. Results showed that the apparent absorption rates () of AVN 2c, AVN 2f, and AVN 2p were 0.65 ± 0.05 × 10

, 1.18 ± 0.16 × 10

, and 1.44 ± 0.09 × 10

cm/s, respectively, which were significantly lower than those of caffeic acid (3.76 ± 0.31 × 10

cm/s) and ferulic acid (1.69 ± 0.13 × 10

cm/s). Moreover, the metabolites (caffeic acid, ferulic acid, and AVN 2f) of AVNs after absorption were detected and quantified by high-performance liquid chromatography-mass spectrometry. Before absorption, although the antioxidant capacities of AVNs were significantly stronger than those of ferulic acid and caffeic acid, there was an opposite result after absorption. In addition, AVNs transported the Caco-2 monolayer by paracellular diffusion and were affected by monoamine oxidase and efflux transporters (P-gp, MRP2) during absorption. The co-administration of quercetin could significantly improve the absorption rates of AVNs.

A Combination of Moringin and Avenanthramide 2f Inhibits the Proliferation of Hep3B Liver Cancer Cells Inducing Intrinsic and Extrinsic Apoptosis

Elena Antonini, Renato Iori, Paolino Ninfali, Emanuele Salvatore ScarpaPMID: 30204484 DOI: 10.1080/01635581.2018.1497672

Abstract

Moringin (MOR), a glycosyl-isothiocyanate obtained by myrosinase-catalyzed hydrolysis of the precursor 4-(α-l-rhamnosyloxy)-benzyl glucosinolate (glucomoringin), found predominantly in the seeds of Moringa oleifera, shows anticancer effects against several cancer cell lines. Avenanthramide (AVN) 2f is a phytochemical purified from oats with antioxidant and anticancer properties. The aim of this study was to investigate the antiproliferative and proapoptotic effects of MOR and AVN 2f used alone and in combination on Hep3B cancer cells, which are highly resistant to conventional anticancer drugs. We found that a cocktail of MOR and AVN 2f significantly inhibited the Hep3B proliferation rate by markedly increasing the activity of caspases 2, 8, 9, and 3. Extrinsic apoptosis was induced by the AVN 2f-mediated activation of caspase 8, while the intrinsic apoptotic pathway was triggered by MOR-induced increase in the levels of intracellular reactive oxygen species, MOR-mediated activation of caspases 2 and 9 and the MOR-mediated downregulation of the prosurvival gene BIRC5. Our results suggest that the combination MOR + AVN 2f could be an effective chemopreventive cocktail against the development of hepatocarcinoma.Oat avenanthramide-C (2c) is biotransformed by mice and the human microbiota into bioactive metabolites

Pei Wang, Huadong Chen, Yingdong Zhu, Jennifer McBride, Junsheng Fu, Shengmin SangPMID: 25644343 DOI: 10.3945/jn.114.206508

Abstract

Avenanthramides (AVAs), which are found exclusively in oats, may play an important role in anti-inflammation and antiatherogenesis. Although the bioavailability of AVAs has been investigated previously, little is known about their metabolism.The aim of the present study was to investigate the metabolism of avenanthramide-C (2c), one of the major AVAs, in mice and by the human microbiota, as well as to elucidate the bioactivity of its major metabolites with the goal of finding new exposure markers to precisely reflect oat consumption.

For the mouse study, 10 CF-1 female mice were divided into control (vehicle-treated) and 2c intragastrically treated (200 mg/kg) groups (5 mice/group). Twenty-four-hour urine and fecal samples were collected with use of metabolic cages. For the batch culture incubations, 2c was cultured with fecal slurries obtained from 6 human donors. Incubated samples were collected at various time points (0, 12, 24, 48, 72, 96, and 120 h). Metabolites were identified via HPLC with electrochemical detection and LC with electrospray ionization/mass spectrometry. To investigate whether 2c metabolites retain the biological effects of 2c, we compared their effects on the growth of and induction of apoptosis in HCT-116 human colon cancer cells.

Eight metabolites were detected from the 2c-treated mouse urine samples. They were identified as 5-hydroxyanthranilic acid (M1), dihydrocaffeic acid (M2), caffeic acid (M3), dihydroferulic acid (M4), ferulic acid (M5), dihydroavenanthramide-C (M6), dihydroavenanthramide-B (M7), and avenanthramide-B (M8) via analysis of their MS(n) (n = 1-3) spectra. We found that the reduction of 2c's C7'-C8' double bond and the cleavage of its amide bond were the major metabolic routes. In the human microbiota study, 2c was converted into M1-M3 and M6. Moreover, interindividual differences in 2c metabolism were observed among the 6 human subjects. Subjects B, C, E, and F could rapidly metabolize 2c to M6, whereas subject D metabolized little 2c, even up to 120 h. In addition, only subjects A, B, and F could cleave the amide bond of 2c or M6 to form the cleaved metabolites. Furthermore, we showed that 2c and its major metabolite M6 are bioactive compounds against human colon cancer cells. M6 was more active than 2c with the half-inhibitory concentration (IC50) of 158 μM and could induce apoptosis at 200 μM.

To our knowledge, the current study demonstrates for the first time that avenanthramide-C can be extensively metabolized by mice and the human microbiota to generate bioactive metabolites.

Occurrence of avenanthramides and hydroxycinnamoyl-CoA:hydroxyanthranilate N-hydroxycinnamoyltransferase activity in oat seeds

T Matsukawa, T Isobe, A Ishihara, H IwamuraPMID: 10739096 DOI: 10.1515/znc-2000-1-207

Abstract

Oat phytoalexins, avenanthramides, occur as constitutive components in seeds. The amounts of each avenanthramide were analyzed. The composition of avenanthramides in dry seeds was different from that in elicitor-treated leaves. In seeds, avenanthramide C was most abundant with an amount two times larger than that of avenanthramide A or B. On the other hand, avenanthramide A was the major component in elicitor-treated leaves. The total amount of avenanthramides in seeds increased 2.5 times during imbibition for 48 h although the composition did not change. The hydroxycinnamoyl-CoA:hydroxyanthranilate N-hydroxycinnamoyltransferase (HHT, EC 2.3.1.-) activity, which is responsible for the final condensation step in the avenanthramide biosynthesis, was detected in dry seeds. The activity was localized in endosperm and scutellum, and slightly increased during 48-h imbibition. The enzyme was partially purified by anion exchange chromatography from both dry seeds and elicitor-treated leaves The activity was separated into two peaks by chromatography, indicating that HHT consists of at least two isoforms. The substrate specificities of HHT isoforms from seeds were different from each other.The green oat story: possible mechanisms of green color formation in oat products during cooking

D C Doehlert, S Simsek, M L WisePMID: 19723227 DOI: 10.1111/j.1750-3841.2009.01190.x

Abstract

Consumers occasionally report greenish colors generated in their oat products when cooking in tap water. Here we have investigated pH and ferrous (Fe(2+)) ion as possible mechanisms for this color change. Steel-cut oat groats can turn brown-green color when cooked in alkaline conditions (pHs 9 to 12). Extraction of this color with methanol, and high-pressure liquid chromatography indicated a direct association of this color with the phenolic acid or avenanthramide content of the oat. The presence of 50 mM NaHCO(3) in water will cause oat/water mixtures to turn alkaline when cooked as CO(2) is driven off, generating OH(-) ion. Although tap water rarely, if ever, contains so much bicarbonate, bicarbonate is used as a leavening agent in baking applications. Industrial interests using baking soda or alkaline conditions during oat processing should be aware of possible off color generation. We have also found that as little as 10 ppm Fe(2+) will turn oat products gray-green when cooked. The aleurone stained darker than the starchy endosperm. Other divalent cations, such as Ca(2+) or Mg(2+) had no effect on cooked oat color. As much as 50 ppm Fe(2+) may be found in freshly pumped well water, but Fe(2+) reacts quickly with oxygen and precipitates as Fe(OH)(3). Thus, some freshly pumped well water may turn oats green when cooked, but if the water is left under atmospheric conditions for several hours, no discoloration will appear in the cooked oats.Explore Compound Types